molecular formula C13H11N3O2 B2539576 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339026-93-6

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2539576
CAS No.: 339026-93-6
M. Wt: 241.25
InChI Key: NBUJWRNZNAECII-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base, which is then cyclized to the imidazo[4,5-b]pyridine core using a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This substituent may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-10-6-4-9(5-7-10)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUJWRNZNAECII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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